
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, an ethoxy group at the sixth position, and a dihydro-naphthalenone core structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with 6-ethoxy-1-tetralone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the ethoxy group.
3,4-dihydro-1(2H)-naphthalenone: Lacks both the amino and ethoxy groups.
1-tetralone: Basic naphthalenone structure without additional functional groups.
Uniqueness
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both the amino and ethoxy groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
Propriétés
Numéro CAS |
66362-12-7 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14;/h4-5,7,11H,2-3,6,13H2,1H3;1H |
Clé InChI |
GGQSATTYAPAVFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
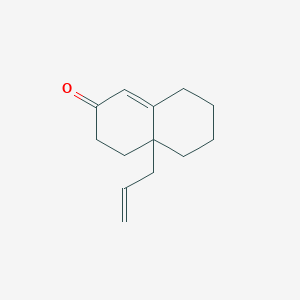
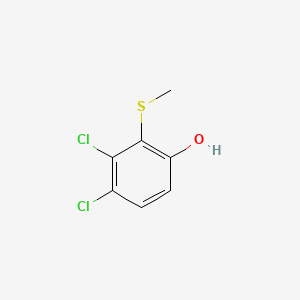
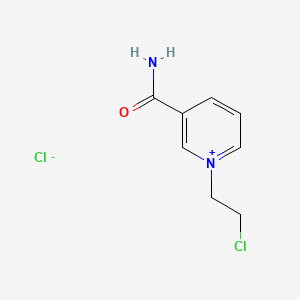
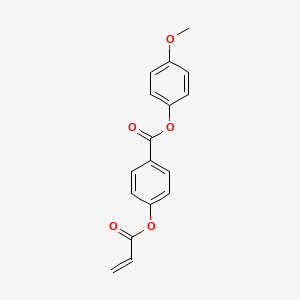
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)


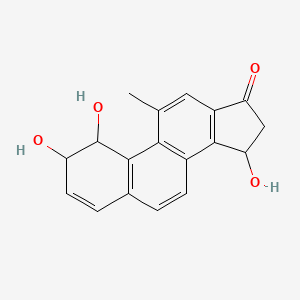
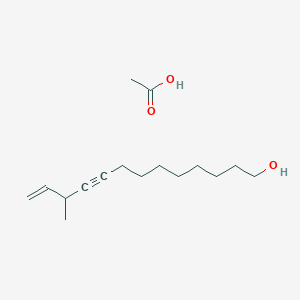
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
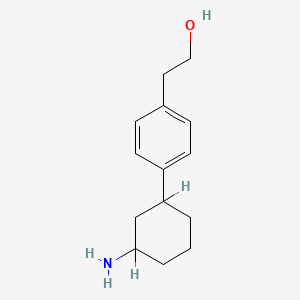
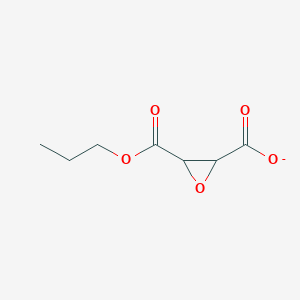
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
